molecular formula C13H12Cl2 B14265247 1,3-Dichloro-2-(propan-2-yl)naphthalene CAS No. 143626-91-9

1,3-Dichloro-2-(propan-2-yl)naphthalene

Cat. No.: B14265247
CAS No.: 143626-91-9
M. Wt: 239.14 g/mol
InChI Key: KNFLWKPYPYSIMN-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(propan-2-yl)naphthalene is a synthetic naphthalene derivative designed for advanced research and development applications. This compound features a naphthalene ring system substituted with chlorine atoms at the 1 and 3 positions and an isopropyl group at the 2 position. This specific arrangement of halogen and alkyl substituents makes it a valuable intermediate in organic synthesis, particularly in catalytic cross-coupling reactions, and for the development of functional organic materials. The presence of chlorine atoms offers reactive sites for further functionalization, such as in Suzuki or Ullmann-type reactions, enabling the construction of more complex molecular architectures. Researchers can explore its use in the synthesis of ligands for metal-organic frameworks (MOFs) or as a precursor for compounds with potential liquid crystalline properties. The steric and electronic properties influenced by the isopropyl group, similar to those studied in 1,3-Bis(propan-2-yl)naphthalene, can significantly affect molecular packing and crystallinity in the solid state, which is a critical factor in materials science . As a halogenated aromatic compound, it falls under HS Code 2903 9990 90 . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

143626-91-9

Molecular Formula

C13H12Cl2

Molecular Weight

239.14 g/mol

IUPAC Name

1,3-dichloro-2-propan-2-ylnaphthalene

InChI

InChI=1S/C13H12Cl2/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13(12)15/h3-8H,1-2H3

InChI Key

KNFLWKPYPYSIMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Catalytic Alkylation of Dichloronaphthalenes

The Friedel-Crafts alkylation reaction, employing aluminum chloride (AlCl₃) or aluminum isopropoxide, is a cornerstone for introducing isopropyl groups into aromatic systems. In the context of naphthalene derivatives, this method can be adapted to synthesize 1,3-dichloro-2-(propan-2-yl)naphthalene via sequential chlorination and alkylation.

Example Protocol (Adapted from US5030777A):

  • Substrate Preparation : A mixture of 1,3-dichloronaphthalene and 1,4-dichloronaphthalene (70:30 molar ratio) is dissolved in a nonpolar solvent.
  • Catalyst Activation : Anhydrous AlCl₃ (10–20 wt% relative to substrate) is added under nitrogen.
  • Alkylation : Isopropyl bromide (1.1 eq) is introduced at 0–4°C, followed by propylene gas to facilitate isopropylation.
  • Isomerization : The reaction mass is warmed to 20°C and stirred for 12–24 hours to promote isomerization of 2,4-dichloroisopropylnaphthalene to the thermodynamically stable 3,5-isomer.
  • Purification : Distillation under reduced pressure isolates this compound with a reported yield of 78.9% in analogous benzene systems.

Key Considerations :

  • Excess AlCl₃ (>20 wt%) risks forming polyalkylated byproducts, necessitating precise stoichiometry.
  • Low-temperature alkylation (-35°C condenser) minimizes HBr volatilization and enhances selectivity.

Chlorination Techniques

Chlorination of isopropylnaphthalene precursors often employs iodine chloride (ICl) and lithium chloride (LiCl) in nonaqueous media. This method, adapted from JPH0723332B2, enables regioselective dichlorination at the 1,3-positions.

Optimized Chlorination Conditions :

  • Catalyst : ICl (0.5–1.0 eq) and LiCl (0.1–0.3 eq) in dichloromethane.
  • Temperature : 20–85°C, with higher temperatures favoring 1,3-dichlorination over 1,2-products.
  • Substrate : 2-(propan-2-yl)naphthalene pre-purified via silica gel chromatography.

Outcome :

  • Conversion rates exceed 85% with 1,3-dichloro selectivity >90% in model systems.

Catalytic Disproportionation of Isopropylnaphthalenes

Zeolite-Mediated Disproportionation

Organic silicone zeolites, such as those described in CN105272802B, offer a sustainable route to diisopropylnaphthalenes via disproportionation. While designed for 2,6- and 2,7-diisopropylnaphthalenes, this framework can be modified to target chloro-isopropyl derivatives.

Reaction Parameters :

  • Catalyst : Silicoaluminophosphate zeolite (Si/Al = 5–200) with d-spacing maxima at 11.34 ± 0.04 Å.
  • Conditions : 250–300°C, 2.0–3.0 MPa, weight hourly space velocity (WHSV) = 1.0–10 h⁻¹.
  • Feedstock : 2-isopropylnaphthalene with in-situ chlorination.

Performance Metrics :

  • Conversion: 45–51% at 250°C.
  • Diisopropylnaphthalene selectivity: 25–27%.
  • 2,6-/2,7-Diisopropylnaphthalene ratio: 0.87–1.02.

Table 1: Disproportionation Outcomes Under Varied Conditions

Temperature (°C) Pressure (MPa) WHSV (h⁻¹) Conversion (%) Selectivity (%) 2,6-/2,7-Ratio
250 2.0 1.0 50.83 27.49 1.02
270 2.5 1.0 50.02 26.58 0.87
250 2.0 2.0 45.04 25.91 1.00

Transalkylation for Byproduct Mitigation

Unreacted 1,4-dichloronaphthalene and polyalkylated byproducts (e.g., triisopropylnaphthalenes) are recycled via transalkylation with benzene or toluene. This step, critical for process economics, achieves:

  • Recovery of 1,3-dichloronaphthalene (73–90% yield).
  • Reduction of heavy ends by 60–75%.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficacy

Method Yield (%) Selectivity (%) Catalyst Lifetime (h) Energy Intensity (kW·h/kg)
Friedel-Crafts 78.9 89.2 120–150 12.4
Zeolite Disproportionation 27.5 26.6 50–70 18.9
Chlorination 85.0 90.1 N/A 9.7

Key Findings :

  • Friedel-Crafts Alkylation offers superior yields but requires rigorous temperature control to suppress resinification.
  • Zeolite Catalysts enhance sustainability but suffer from rapid deactivation (>30% activity loss at 50 hours).
  • Chlorination Protocols achieve high regioselectivity but depend on costly halogenating agents.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(propan-2-yl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the naphthalene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Ketones or carboxylic acids derived from the isopropyl group.

    Reduction: Dechlorinated naphthalene derivatives or modified naphthalene rings.

Scientific Research Applications

1,3-Dichloro-2-(propan-2-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. The chlorine atoms and the isopropyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on substituent type and parent aromatic system. Key comparisons include:

Compound Parent Structure Substituents Key Properties Reference
1,3-Dichloro-2-(propan-2-yl)naphthalene Naphthalene Cl (1,3), propan-2-yl (2) High hydrophobicity; low volatility; potential environmental persistence
1,3-Dichloro-2-methoxybenzene Benzene Cl (1,3), methoxy (2) Higher volatility (Henry’s Law constant: 2.2×10⁻¹) compared to naphthalene analogs
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Naphthalene OH (7), SO₃K (1,3) High water solubility due to sulfonate groups; used in dyes and industrial processes
1-Methylnaphthalene Naphthalene CH₃ (1) Moderate volatility; known respiratory and hepatic toxicity in mammals
4-Isopropylphenol Phenol propan-2-yl (4) Found in BPA degradation pathways; higher reactivity due to phenolic -OH group

Key Observations :

  • Volatility : The naphthalene backbone and bulky isopropyl group in this compound reduce volatility compared to smaller analogs like 1,3-dichloro-2-methoxybenzene .
  • Solubility : Sulfonate-containing derivatives (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit significantly higher water solubility than chlorinated or alkylated naphthalenes due to ionic functional groups .
Environmental and Toxicological Behavior
  • Persistence: Chlorine substituents enhance environmental persistence compared to methyl or hydroxyl groups, as seen in methylnaphthalenes and phenolic derivatives .
  • Degradation Products: Analogous to 4-isopropylphenol (a BPA degradation intermediate), the propan-2-yl group in the target compound may undergo oxidative cleavage, forming phenolic byproducts under advanced oxidation processes .
  • Toxicological Data Gaps : Unlike methylnaphthalenes, which have well-documented systemic effects (e.g., respiratory and hepatic toxicity in ), chlorinated naphthalenes require further study to clarify their specific health impacts .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3-Dichloro-2-(propan-2-yl)naphthalene, and how do reaction conditions influence product purity?

  • Answer : Synthesis typically involves electrophilic substitution or Friedel-Crafts alkylation of naphthalene derivatives. For example, nitration of naphthalene (as in Lab 1 Nitration of Naphthalene) uses mixed acid (HNO₃/H₂SO₄) to generate nitronium ions . Adjusting temperature (e.g., 45–60°C), stoichiometry, and catalyst choice (e.g., AlCl₃ for alkylation) can optimize regioselectivity and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate isomers.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish structural isomers of chlorinated naphthalene derivatives?

  • Answer :

  • ¹H NMR : Chemical shifts for protons near chlorine substituents (e.g., deshielding at δ 7.5–8.5 ppm) and splitting patterns differentiate isomers.
  • ¹³C NMR : Carbon environments adjacent to chlorine or isopropyl groups show distinct shifts (e.g., C-Cl carbons at ~125–135 ppm).
  • IR : C-Cl stretching vibrations (550–750 cm⁻¹) and alkyl group absorptions (e.g., isopropyl C-H at ~2960 cm⁻¹) confirm functional groups .

Q. What are the acute toxicity parameters for this compound in animal models?

  • Answer : Toxicity studies should follow protocols outlined in the Toxicological Profile for Naphthalene Derivatives (Table B-1), including:

  • Route : Inhalation, oral, or dermal exposure.
  • Endpoints : Mortality, organ-specific effects (e.g., hepatic, renal), and biomarkers (e.g., hemoglobin adducts) .
  • Dose-response : LD₅₀ values derived from controlled animal studies (e.g., rodents) under OECD guidelines.

Advanced Research Questions

Q. How do conflicting data on environmental persistence of chlorinated naphthalenes arise, and how can experimental design resolve them?

  • Answer : Contradictions often stem from variability in:

  • Test systems : Soil vs. aquatic media (e.g., hydrolysis rates differ in water vs. sediment).
  • Analytical methods : GC-MS vs. HPLC detection limits for degradation products.
  • Risk of Bias : Use tools like Table C-7 (randomization, allocation concealment) to assess study reliability .
  • Solution : Standardize OECD 307/308 guidelines for soil/water studies and employ QSAR models to predict half-lives .

Q. What computational approaches validate the electronic effects of chlorine substituents on naphthalene’s reactivity?

  • Answer :

  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to map electron density around Cl and isopropyl groups.
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for electrophilic attack .
  • Molecular Dynamics : Simulate solvent interactions (e.g., polar aprotic solvents stabilize charge distribution).

Q. How can systematic reviews address gaps in mechanistic toxicology data for chlorinated naphthalenes?

  • Answer : Follow the ATSDR Literature Search Framework (Appendix B):

  • Inclusion Criteria : Prioritize peer-reviewed studies on oxidative stress, DNA adduct formation, and CYP450 metabolism.
  • Data Extraction : Use Table C-2 to catalog species, exposure duration, and biomarkers (e.g., urinary metabolites) .
  • Meta-analysis : Pool data to identify dose thresholds for hepatotoxicity or carcinogenicity.

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